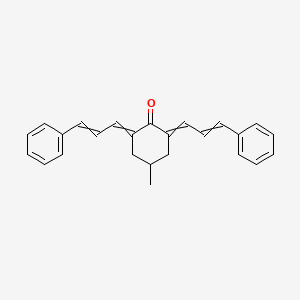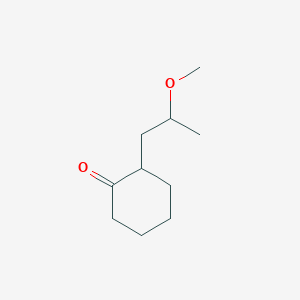![molecular formula C8H16O4 B14703390 3-[(Oxan-2-yl)oxy]propane-1,2-diol CAS No. 22128-25-2](/img/structure/B14703390.png)
3-[(Oxan-2-yl)oxy]propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Oxan-2-yl)oxy]propane-1,2-diol typically involves the reaction of oxirane (ethylene oxide) with propane-1,2-diol under controlled conditions. The reaction is catalyzed by an acid or base to facilitate the opening of the oxirane ring and subsequent formation of the oxane ring.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous flow processes where the reactants are mixed and passed through a reactor at elevated temperatures and pressures. This method ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Oxan-2-yl)oxy]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of simpler alcohols.
Substitution: Formation of halides, amines, and other substituted derivatives.
Aplicaciones Científicas De Investigación
3-[(Oxan-2-yl)oxy]propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-[(Oxan-2-yl)oxy]propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. These interactions can influence cellular processes and biochemical pathways, contributing to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Oxan-2-yloxy)propane-1,3-diol
- 3-(Oxan-2-yloxy)propane-1,2-diol
Uniqueness
3-[(Oxan-2-yl)oxy]propane-1,2-diol is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it valuable for specific research and industrial purposes.
Propiedades
Número CAS |
22128-25-2 |
|---|---|
Fórmula molecular |
C8H16O4 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
3-(oxan-2-yloxy)propane-1,2-diol |
InChI |
InChI=1S/C8H16O4/c9-5-7(10)6-12-8-3-1-2-4-11-8/h7-10H,1-6H2 |
Clave InChI |
WOIXJHBXDNYCQN-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


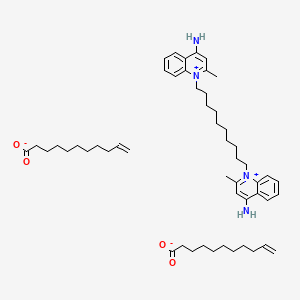
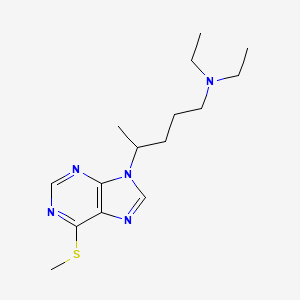
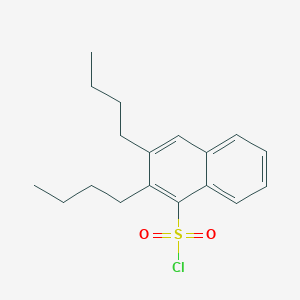
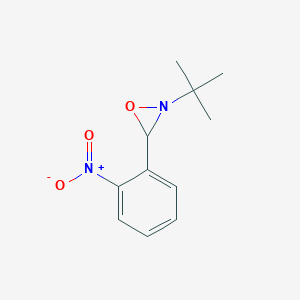
![1-[(2-{[2-(Dodecylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]dodecane](/img/structure/B14703335.png)
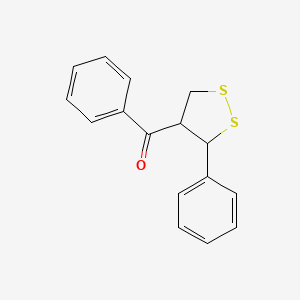
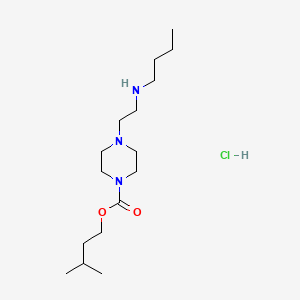
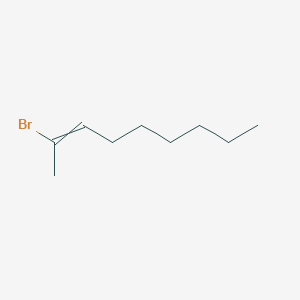
![3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol](/img/structure/B14703369.png)
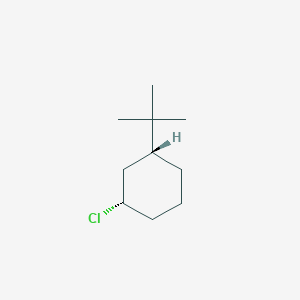
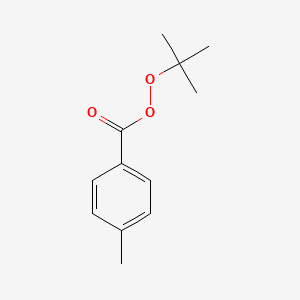
![N~1~,N~2~-Bis[3-(dibutylamino)propyl]ethanediamide](/img/structure/B14703387.png)
